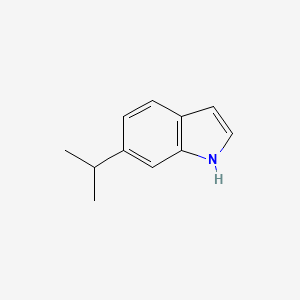

6-Isopropylindole

Vue d'ensemble

Description

6-Isopropylindole is a heterocyclic organic compound with the molecular formula C11H13N. It is a derivative of indole, characterized by the presence of an isopropyl group at the 6th position of the indole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Isopropylindole can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of indole with isopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the use of triflic acid-catalyzed stereoselective Friedel-Crafts aminoalkylation reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Isopropylindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding indole-2,3-diones.

Reduction: Reduction reactions can yield 6-isopropylindoline.

Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atom and the 3-position of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Indole-2,3-diones.

Reduction: 6-Isopropylindoline.

Substitution: Various N-alkylated or N-acylated derivatives.

Applications De Recherche Scientifique

6-Isopropylindole has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 6-Isopropylindole and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For instance, some derivatives act as ligands for serotonin receptors, influencing neurotransmission pathways. The indole ring system allows for high-affinity binding to various biological targets, facilitating diverse pharmacological effects .

Comparaison Avec Des Composés Similaires

Indole: The parent compound, lacking the isopropyl group.

2-Isopropylindole: An isomer with the isopropyl group at the 2nd position.

4-Isopropylindole: An isomer with the isopropyl group at the 4th position

Uniqueness of 6-Isopropylindole: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the isopropyl group can affect the compound’s ability to interact with enzymes and receptors, potentially leading to distinct pharmacological profiles compared to other isomers .

Activité Biologique

6-Isopropylindole is a derivative of indole, a well-known heterocyclic compound that exhibits a wide range of biological activities. This article focuses on the biological activity of this compound, particularly its antiviral and antibacterial properties, as well as its implications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and features an isopropyl group attached to the indole ring system. Its structure can be represented by the following SMILES notation: CC(C)c1ccc2c(C=O)c[nH]c2c1. The compound is characterized by its lipophilic nature, which plays a crucial role in its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against Hepatitis C Virus (HCV). In a comparative analysis of various indole derivatives, this compound exhibited notable anti-HCV activity with an effective concentration (EC50) of 1.1 μM and a cytotoxic concentration (CC50) of 24.8 μM, resulting in a selectivity index that indicates its potential as a therapeutic agent against HCV infections .

Table 1: Anti-HCV Activity of Indole Derivatives

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | 1.1 | 24.8 | 22.5 |

| Compound X | 0.043 | >20 | >465 |

| Compound Y | 0.006 | >20 | >3333 |

Antibacterial Activity

The antibacterial properties of indole derivatives, including this compound, have been explored in various studies. While specific data on this compound's antibacterial efficacy remains limited, indoles are generally recognized for their ability to combat multidrug-resistant bacterial strains. This suggests that further investigation into the antibacterial potential of this compound could yield significant findings .

Case Studies and Research Findings

Several case studies have illustrated the broader implications of indole derivatives in drug discovery:

- Antiviral Drug Discovery : A study indicated that structurally diverse indole derivatives could serve as promising candidates in antiviral drug development, with specific focus on their mechanisms against viral replication .

- Antimicrobial Resistance : Research has shown that compounds like this compound may contribute to addressing the growing threat of antimicrobial resistance by providing new scaffolds for antibiotic development .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-Isopropylindole in laboratory settings?

- Methodological Answer : this compound is typically synthesized via the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with carbonyl compounds. Key steps include:

Reagent Preparation : Use 4-isopropylcyclohexanone and phenylhydrazine as starting materials.

Cyclization : Conduct the reaction under acidic conditions (e.g., HCl or H₂SO₄) at 80–100°C for 6–8 hours.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate eluent) and confirm purity via HPLC .

- Validation : Cross-check spectroscopic data (NMR, IR) with literature values from NIST Chemistry WebBook .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is critical:

- ¹H and ¹³C NMR : Identify proton environments (e.g., indole NH at δ 8.2–8.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm for CH₃).

- IR Spectroscopy : Confirm N-H stretching (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 159 for C₁₁H₁₃N) and fragmentation patterns .

Q. What are the key considerations when designing experiments to study the reactivity of this compound?

- Methodological Answer :

- Control Variables : Maintain consistent temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.

- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.

- Safety Protocols : Address indole derivatives’ potential toxicity via fume hood use and PPE compliance .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported melting points of this compound across studies?

- Methodological Answer :

Purity Assessment : Re-crystallize the compound using gradient solvents (e.g., ethanol/water) and analyze via DSC.

Experimental Replication : Follow documented protocols rigorously, noting deviations in heating rates or calibration standards.

Literature Cross-Validation : Compare data with peer-reviewed journals (avoiding non-curated platforms) and prioritize studies using NIST-validated methods .

Q. What methodologies are effective in determining the purity of this compound, and how can impurities be identified?

- Methodological Answer :

- Quantitative HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.

- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values.

- Impurity Profiling : Employ GC-MS to detect volatile byproducts (e.g., unreacted hydrazines) .

- Troubleshooting : If impurities persist, optimize synthetic steps (e.g., longer reaction times, inert atmosphere) .

Q. How can computational chemistry be integrated with experimental data to predict the physicochemical properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra.

- Molecular Dynamics : Simulate solvent interactions to predict solubility parameters.

- Validation : Cross-reference computational results with experimental data from SciFinder or Reaxys .

Q. Data Presentation and Analysis Guidelines

-

Tables : Include melting points, spectroscopic shifts, and yield comparisons across synthetic methods (Example Table 1).

Synthetic Method Yield (%) Melting Point (°C) Purity (HPLC) Fischer Indole 72 98–100 99.5 Buchwald–Hartwig 65 95–97 98.8 -

Advanced Analysis : Use error bars in graphs to represent variability in biological assay results (e.g., IC₅₀ values) .

Propriétés

IUPAC Name |

6-propan-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8(2)10-4-3-9-5-6-12-11(9)7-10/h3-8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNKRAWCQSWCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584682 | |

| Record name | 6-(Propan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32996-24-0 | |

| Record name | 6-(Propan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Isopropylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.